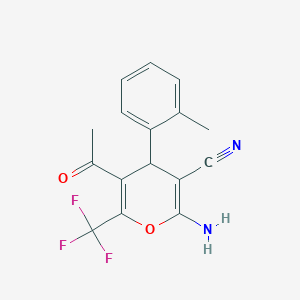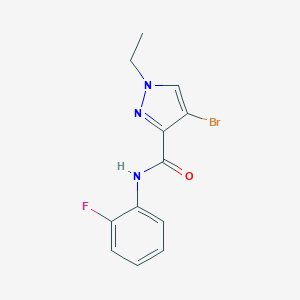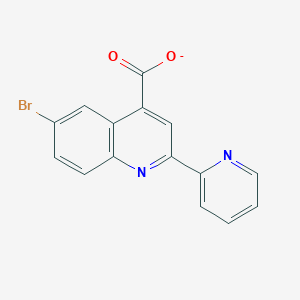![molecular formula C20H25NO4 B214075 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine](/img/structure/B214075.png)
1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine, also known as EPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EPM is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory, anti-oxidant, and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine is not fully understood, but it is believed to involve several different pathways. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to inhibit the activity of several different enzymes that are involved in the progression of cancer, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). In addition, 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to activate several different signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to have several different biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has also been shown to have neuroprotective effects. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to protect against oxidative stress and inflammation in the brain, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine in lab experiments is that it is a small molecule that can be easily synthesized and purified. In addition, 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to have a variety of biological effects, which makes it a useful tool for studying different pathways and diseases. However, one of the limitations of using 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.
Direcciones Futuras
There are several different future directions for the study of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine. One of the most promising areas of research is in the development of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine as a therapeutic agent for cancer. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to have anti-cancer properties, and it has the potential to be developed into a drug that can be used to treat different types of cancer. In addition, there is also potential for the development of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's. Further research is needed to fully understand the mechanism of action of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine and to explore its potential as a therapeutic agent in different disease models.
Métodos De Síntesis
The synthesis of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine is a multi-step process that involves the use of several different reagents and reaction conditions. The first step involves the reaction of 4-ethoxyphenol with formaldehyde to form the intermediate 5-(4-ethoxyphenoxy)methylfurfural. The second step involves the reaction of the intermediate with methylpiperidine in the presence of a catalyst to form the final product, 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine. The synthesis of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been optimized over the years, and several different methods have been developed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been studied extensively in scientific research, and its potential as a therapeutic agent has been explored in several different areas. One of the most promising applications of 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine is in the treatment of cancer. 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has been shown to have anti-cancer properties, and it has been studied in several different cancer models. In addition to its anti-cancer properties, 1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative diseases such as Alzheimer's.
Propiedades
Nombre del producto |
1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-4-methylpiperidine |
|---|---|
Fórmula molecular |
C20H25NO4 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H25NO4/c1-3-23-16-4-6-17(7-5-16)24-14-18-8-9-19(25-18)20(22)21-12-10-15(2)11-13-21/h4-9,15H,3,10-14H2,1-2H3 |
Clave InChI |
BFQYFMATBVTFHP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C |
SMILES canónico |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![Phenyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B213994.png)
![{5-[(2-Bromophenoxy)methyl]furan-2-yl}(piperidin-1-yl)methanone](/img/structure/B213995.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)

![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B214005.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)


![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214016.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214018.png)